N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including oxadiazole, triazolo, and thiophene moieties
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as thiophene-2-carboxamide and 3-methyl-1,2,4-oxadiazole derivatives.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthetic route is optimized for industrial-scale production, ensuring cost-effectiveness and high yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions are common, where functional groups within the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction Reagents: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, often with increased oxygen content.
Reduction Products: Reduced forms of the compound, with altered oxidation states.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Mechanism of Action
Target of Action
They have been used in the development of various pharmaceuticals due to their ability to interact with different target receptors .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to exhibit antibacterial, antifungal, and nematocidal activities . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[4,3-a]pyridine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases. Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Oxadiazole Derivatives: Compounds containing oxadiazole rings are structurally similar and share some biological activities.
Triazolo Compounds: Other triazolo derivatives exhibit similar properties and applications.
Thiophene Derivatives: Thiophene-containing compounds are also related in terms of structure and function.
Uniqueness: N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of heterocyclic rings, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-9-17-15(23-20-9)10-4-5-21-12(7-10)18-19-13(21)8-16-14(22)11-3-2-6-24-11/h2-7H,8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPBFELAHPJIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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